3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile
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Overview
Description
3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile is a heterocyclic compound that contains a pyridazine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine with a nitrile source under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine: This compound is structurally similar but lacks the nitrile group, which can influence its reactivity and applications.
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile:
Uniqueness
3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile is unique due to its specific combination of a pyridazine ring with a nitrile group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2092684-28-9 |
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Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine-4-carbonitrile |
InChI |
InChI=1S/C8H6ClN3/c9-8-6(4-10)5-2-1-3-7(5)11-12-8/h1-3H2 |
InChI Key |
QKYHVGHGQPHRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=NC(=C2C#N)Cl |
Purity |
95 |
Origin of Product |
United States |
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